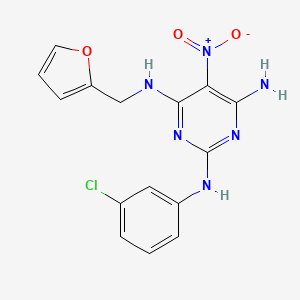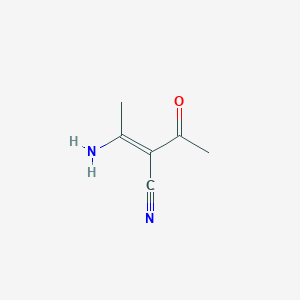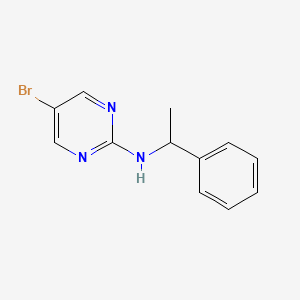![molecular formula C10H12N8O B14145948 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14145948.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a pyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the amination of 5-aminotetrazole.
Formation of the Schiff Base: The Schiff base is formed by the condensation reaction between 6-methylpyridine-2-carbaldehyde and an amine.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the Schiff base under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and pyridine moieties.
Reduction: Reduction reactions can occur at the Schiff base linkage, converting it to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the amine and pyridine moieties.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the synthesis of advanced materials with specific properties such as thermal stability and high energy density.
Wirkmechanismus
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological targets in a similar manner. The Schiff base linkage can also participate in hydrogen bonding and other interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-aminotetrazol-5-one: Another nitrogen-rich compound with high thermal stability and energetic properties.
2,5-diaminotetrazole:
Schiff Bases: Various Schiff bases with different aldehyde and amine components.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide is unique due to the combination of the tetrazole ring and the Schiff base linkage, which imparts distinct chemical and physical properties. This combination allows for versatile applications in different fields, making it a compound of significant interest.
Eigenschaften
Molekularformel |
C10H12N8O |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-(6-methylpyridin-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H12N8O/c1-7-3-2-4-8(13-7)5-12-14-9(19)6-18-10(11)15-16-17-18/h2-5H,6H2,1H3,(H,14,19)(H2,11,15,17)/b12-5+ |
InChI-Schlüssel |
PPWVCBCEIRQNFW-LFYBBSHMSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Kanonische SMILES |
CC1=NC(=CC=C1)C=NNC(=O)CN2C(=NN=N2)N |
Löslichkeit |
23.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)

![4-{5-(acetyloxy)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-4H-chromen-2-yl}benzene-1,2-diyl diacetate](/img/structure/B14145884.png)




![3-Methoxy-4-methyl-2-(2H-tetrazol-5-yl)-4H-furo[3,2-b]indole](/img/structure/B14145904.png)



![4-(1-carboxyethyl)-1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B14145917.png)

